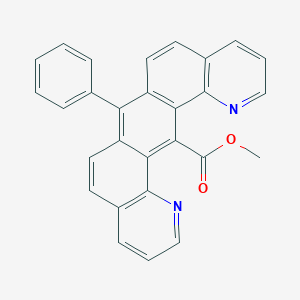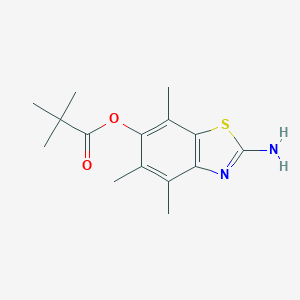
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMTB is a fluorescent probe that is commonly used in biological studies to monitor the activity of enzymes, proteins, and other biomolecules. It is a derivative of benzothiazole and is synthesized through a multi-step process involving the reaction of 2-amino-4,5,7-trimethylbenzothiazole with propanoic acid and thionyl chloride.
作用機序
DMTB acts as a fluorescent probe by undergoing a chemical reaction with the target molecule. The reaction results in a change in the fluorescence properties of DMTB, which can be detected using fluorescence spectroscopy. The mechanism of action of DMTB is based on the principle of fluorescence resonance energy transfer (FRET).
生化学的および生理学的効果
DMTB has been shown to have a variety of biochemical and physiological effects. It has been used to detect the presence of reactive oxygen species (ROS) in cells, which are known to play a role in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DMTB has also been used to monitor mitochondrial function, which is important for cellular energy production. Additionally, DMTB has been used to measure pH changes in cells, which are important for maintaining cellular homeostasis.
実験室実験の利点と制限
DMTB has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to monitor the activity of enzymes, proteins, and other biomolecules in real-time. Additionally, DMTB is relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of DMTB. It requires a fluorescence microscope or spectrofluorometer for detection, which can be expensive. Additionally, DMTB has limited solubility in water, which can make it difficult to use in aqueous environments.
将来の方向性
There are several future directions for the use of DMTB in scientific research. One area of interest is the development of new fluorescent probes based on DMTB that have improved properties such as increased sensitivity and specificity. Additionally, DMTB could be used in the development of new diagnostic tools for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, DMTB could be used in the development of new therapies for these diseases by targeting specific biomolecules that are involved in disease progression.
In conclusion, DMTB is a fluorescent probe that has gained significant attention in scientific research in recent years. It is widely used in biochemical and physiological studies to monitor the activity of enzymes, proteins, and other biomolecules. DMTB has several advantages for lab experiments, including its high sensitivity and specificity. However, there are some limitations to its use, such as its limited solubility in water. There are several future directions for the use of DMTB in scientific research, including the development of new fluorescent probes and the use of DMTB in the development of new diagnostic tools and therapies for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
合成法
The synthesis of DMTB involves the reaction of 2-amino-4,5,7-trimethylbenzothiazole with propanoic acid and thionyl chloride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified through column chromatography to obtain pure DMTB.
科学的研究の応用
DMTB is widely used in scientific research as a fluorescent probe to monitor the activity of enzymes, proteins, and other biomolecules. It is used in a variety of biological studies, including but not limited to, the detection of reactive oxygen species, the measurement of pH, and the monitoring of mitochondrial function.
特性
CAS番号 |
120164-19-4 |
|---|---|
製品名 |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
分子式 |
C15H20N2O2S |
分子量 |
292.4 g/mol |
IUPAC名 |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O2S/c1-7-8(2)11(19-13(18)15(4,5)6)9(3)12-10(7)17-14(16)20-12/h1-6H3,(H2,16,17) |
InChIキー |
JRYCEPJHJLGFHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
正規SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
同義語 |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



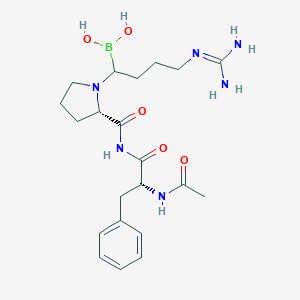
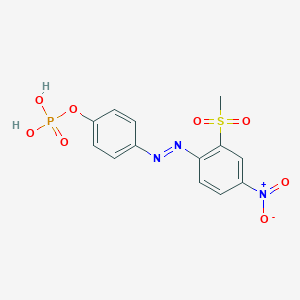

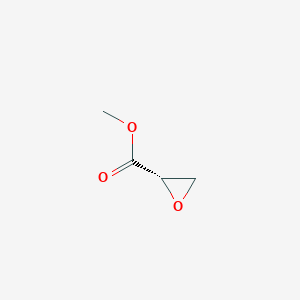
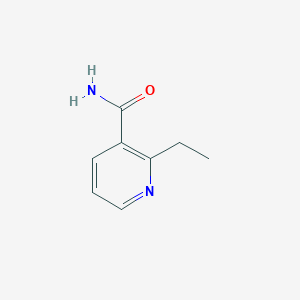
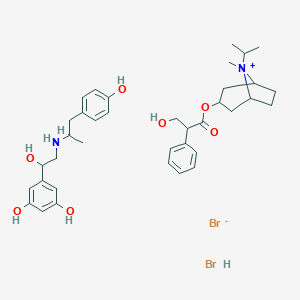
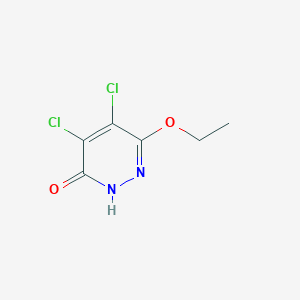

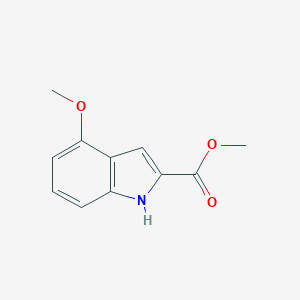
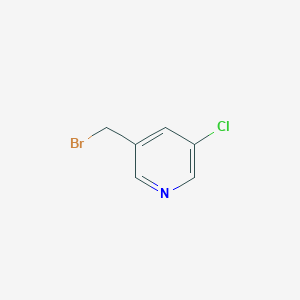

![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
